(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid
Description
Properties
IUPAC Name |
(2S)-5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLYZAIZBKHBFT-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578006 | |
| Record name | N-[(Benzyloxy)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7767-00-2 | |
| Record name | N-[(Benzyloxy)carbonyl]-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H26N2O6
- Molecular Weight : 366.41 g/mol
- CAS Number : 7733-29-1
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It has been investigated for its role in modulating various signaling pathways, particularly those involved in cancer and neurodegenerative diseases.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that derivatives of this compound can effectively degrade CDK4/6, leading to reduced proliferation of cancer cells .
Neuroprotective Effects
The compound has also shown promise in neuropharmacology. It may aid in the treatment of conditions like Alzheimer’s disease by stabilizing peptides that bind to the major histocompatibility complex (MHC), enhancing immune response against neurodegeneration .
Case Studies
- Study on CDK Inhibition :
- Neuropharmacological Assessment :
Data Summary
| Biological Activity | Target | Method | Key Findings |
|---|---|---|---|
| Antitumor Activity | CDK4/6 | In vitro assays | Significant inhibition of cancer cell proliferation |
| Neuroprotective Effects | MHC binding | Stability tests | Half-life > 10,000 min in serum |
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents
This compound is being investigated as a potential precursor for the synthesis of anticancer drugs. The isoindolinone moiety is known for its biological activity, particularly in targeting specific cancer pathways. Research indicates that derivatives of isoindolinones can exhibit cytotoxic effects against various cancer cell lines, making this compound a valuable intermediate in the development of new anticancer therapies .
Neuroprotective Properties
Studies have shown that compounds similar to (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid possess neuroprotective properties. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modify this compound could lead to novel therapeutic agents aimed at protecting neuronal cells from apoptosis and oxidative stress .
Synthesis of Peptide Derivatives
Peptide Synthesis
The benzyloxycarbonyl (Z) group in this compound allows for its use in peptide synthesis as a protecting group for amino acids. This is crucial in solid-phase peptide synthesis (SPPS), where protecting groups are essential to prevent unwanted reactions during the synthesis process. The incorporation of this compound into peptide chains can enhance the stability and bioactivity of the resulting peptides .
Research Applications
Biological Studies
The compound has been utilized in various biological studies to explore its interactions with biological systems. Its structural features make it suitable for studying enzyme inhibition, receptor binding, and other biochemical interactions. This can provide insights into its mechanism of action and help identify potential therapeutic targets .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for developing analytical methods such as HPLC and mass spectrometry. Its unique structure aids in the identification and quantification of similar compounds in complex mixtures .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines when modified derivatives were tested. |
| Study 2 | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal cell death in vitro. |
| Study 3 | Peptide Synthesis | Successfully used as a protecting group in the synthesis of neuropeptides with enhanced stability. |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Synthetic Efficiency: Compounds like (S)-Methyl 4-fluoro-2-(1,3-dioxoisoindolin-2-yl)pent-4-enoate achieve >90% yields, suggesting robust protocols for dioxoisoindolin incorporation .
- Protecting Group Trade-offs : The target compound’s dioxoisoindolin group offers stability under acidic conditions, whereas Boc-protected analogs () are better suited for basic environments.
- Biological Relevance : Complex derivatives () highlight the role of appended heterocycles in enhancing target engagement, albeit with increased molecular complexity.
Preparation Methods
Preparation of Dimethyl 3-aminopentanedioate
- Starting from dimethyl 3-oxoglutarate (1), ammonium acetate in dry methanol with molecular sieves is stirred for 2 days to form an aminated intermediate.
- The reaction mixture is acidified to pH 3, followed by reduction with sodium cyanoborohydride.
- After basification and extraction, the product is purified by silica gel chromatography.
- Yield: 71%
- Characterization: Yellow oil; $$^{1}H$$-NMR shows signals consistent with dimethyl ester and amino functionalities.
N-Protecting Group Installation
- The amino group is protected by reaction with benzyloxycarbonyl (Cbz) derivatives or benzoic acids in the presence of EDC·HCl and DMAP in dichloromethane.
- Reaction conditions: room temperature, 6 hours.
- Workup involves washing with NaHCO3 and drying.
- Purification by silica gel chromatography yields N-protected dimethyl esters in high purity.
Formation of Cyclic Anhydrides
- Hydrolysis of the dimethyl esters with 1 N LiOH in tetrahydrofuran at room temperature for 3 hours forms the corresponding diacids.
- Acidification to pH 2 followed by extraction and drying.
- Cyclization to cyclic anhydrides is achieved by treatment with acetic anhydride at 70 °C for 2 hours.
- Further activation with trifluoroacetic anhydride in acetonitrile at 0 °C to room temperature yields the cyclic anhydride intermediates ready for desymmetrization.
Enantioselective Alcoholytic Desymmetrization
- The cyclic anhydrides are subjected to enantioselective ring-opening by alcoholysis using methanol in the presence of a chiral organocatalyst (30 mol%) and molecular sieves in anhydrous toluene.
- Reaction temperature: -40 °C
- Reaction time: 2 days under argon atmosphere
- Workup involves quenching with saturated NaHCO3, acidification, extraction, and purification by silica gel chromatography.
- This step introduces the stereochemical configuration at the β-position, yielding the desired (S)-configured amino acid derivative.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Key Characterization Data |
|---|---|---|---|
| Dimethyl 3-aminopentanedioate | Dimethyl 3-oxoglutarate, NH4OAc, NaBH3CN, MeOH, pH control | 71 | $$^{1}H$$-NMR (CDCl3): δ 3.68 (s, 6H), 2.36-2.53 (m, 4H) |
| N-Protected dimethyl ester | Benzoic acids, EDC·HCl, DMAP, DCM, RT, 6 h | 92-99 | $$^{1}H$$-NMR (CDCl3): δ 7.7-7.2 (aromatic), 3.69 (s, 6H) |
| Cyclic anhydride formation | LiOH, THF, Ac2O, TFA anhydride, 0 °C to RT | Quantitative | IR: 1737 cm$$^{-1}$$ (anhydride C=O) |
| Enantioselective desymmetrization | Methanol, chiral catalyst, toluene, -40 °C, 2 days | Variable | Chiral HPLC: high enantiomeric excess (ee) |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR are used extensively for structural confirmation.
- High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (DAICEL Chiralpak AD-H and IC) determine enantiomeric excess.
- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight.
- Infrared Spectroscopy (IR): Confirms functional groups such as anhydrides and carbamates.
- X-ray Crystallography: Provides absolute configuration confirmation for key intermediates.
- Optical Rotation: Measures chiral purity and configuration.
Summary Table of Preparation Steps
| Step No. | Compound/Intermediate | Key Reagents/Conditions | Outcome/Purpose |
|---|---|---|---|
| 1 | Dimethyl 3-aminopentanedioate (2) | Dimethyl 3-oxoglutarate, NH4OAc, NaBH3CN, MeOH | Formation of amino acid backbone |
| 2 | N-Protected dimethyl ester (3) | Benzoic acid derivatives, EDC·HCl, DMAP, DCM | Protection of amino group |
| 3 | Cyclic anhydride (5) | LiOH hydrolysis, Ac2O cyclization, TFA anhydride activation | Formation of reactive cyclic anhydride |
| 4 | (S)-Configured amino acid derivative (6) | Methanol, chiral catalyst, toluene, low temp | Enantioselective ring-opening |
Research Findings and Notes
- The use of molecular sieves and anhydrous conditions is critical to prevent hydrolysis and side reactions during alcoholytic desymmetrization.
- The choice of chiral organocatalyst significantly affects the enantiomeric excess; catalysts prepared according to reported procedures demonstrate high selectivity.
- The multi-step sequence allows for the introduction of the phthalimide protecting group at the δ-position without racemization.
- The methodology is reproducible and scalable, making it suitable for pharmaceutical intermediate synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-(((Benzyloxy)carbonyl)amino)-5-(1,3-dioxoisoindolin-2-yl)pentanoic acid, and how can purity be optimized?
- Methodology : The compound’s synthesis typically involves coupling a benzyloxycarbonyl (Z)-protected amino acid with a 1,3-dioxoisoindoline derivative. Solid-phase peptide synthesis (SPPS) or solution-phase methods are common. For purity optimization:
- Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate the product .
- Monitor reaction intermediates via LC-MS to avoid side products like incomplete deprotection or racemization .
Q. How can the stereochemical integrity of the (S)-configured amino acid moiety be verified during synthesis?
- Methodology :
- Employ chiral HPLC with a Chirobiotic T column and polarimetric detection to confirm enantiomeric excess (>98% for most peptide intermediates) .
- Compare optical rotation values with literature data for analogous Z-protected amino acids (e.g., [α]D²⁵ = +8.5° in methanol) .
Advanced Research Questions
Q. What strategies mitigate hydrolysis of the 1,3-dioxoisoindolin-2-yl group under acidic or basic conditions?
- Methodology :
- Stabilize the dioxoisoindolinyl moiety by introducing electron-withdrawing substituents (e.g., nitro groups) on the isoindoline ring, as demonstrated in related fluorinated analogs .
- Use buffered reaction conditions (pH 6–7) to minimize degradation during coupling reactions .
Q. How does the 1,3-dioxoisoindolin-2-yl group influence the compound’s conformational stability in peptide backbone design?
- Methodology :
- Perform NMR-based conformational analysis (²H-¹³C HSQC) in DMSO-d₆ to study torsional angles and hydrogen bonding .
- Compare with computational models (e.g., DFT or MD simulations) to assess steric effects of the dioxoisoindolinyl group on peptide folding .
Q. What analytical approaches resolve contradictions in reported solubility data for this compound?
- Methodology :
- Conduct systematic solubility studies in DMSO, THF, and aqueous buffers using nephelometry or UV-Vis spectroscopy. Note discrepancies due to polymorphic forms .
- Cross-reference with thermogravimetric analysis (TGA) to rule out solvent inclusion in crystalline phases .
Data-Driven Research Questions
Q. How can the compound’s reactivity in amide bond formation be quantified under varying catalytic conditions?
- Methodology :
- Use kinetic studies (e.g., stopped-flow UV spectroscopy) to measure activation energy (Eₐ) for coupling reactions with HOBt/DIC or PyBOP .
- Compare yields with/without the dioxoisoindolinyl group to assess its steric impact on reaction efficiency .
Q. What role does the Z-protecting group play in modulating the compound’s interactions with biological targets (e.g., proteases)?
- Methodology :
- Perform fluorescence polarization assays using Z-group analogs to measure binding affinity to trypsin-like proteases .
- Use X-ray crystallography to resolve structural interactions between the benzyloxycarbonyl moiety and enzyme active sites .
Contradiction Analysis & Troubleshooting
Q. How to address inconsistent mass spectrometry (MS) data for this compound?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
